Tenovin-1's primary mechanism was identified through a p53 activation screen. It increases p53 protein levels and the expression of p53 target genes like p21 by protecting p53 from MDM2-mediated degradation [1]. The diagram below illustrates the core signaling pathway.
Core pathway of this compound mediated by SIRT1/2 inhibition and p53 activation.
Beyond this core pathway, research has revealed significant complexity in this compound's actions, including p53-independent effects. In a p53-null Ewing's sarcoma cell line, this compound induced a non-linear, bell-shaped dose-response of cell death that was dependent on Apoptosis-Inducing Factor (AIF), indicating an alternative caspase-independent cell death pathway [2].
Furthermore, the biological outcomes are highly context-dependent. In primary rat astrocytes, this compound inhibition of SIRT1/2 induced cellular senescence, characterized by increased SA-β-gal activity and Senescence-Associated Secretory Phenotype (SASP), rather than immediate apoptosis [3].
Key experimental data from foundational and recent studies is summarized in the table below.
| Experimental Context | Key Findings on this compound Action | Citation |
|---|---|---|
| In Vitro (Multiple cancer cell lines) | Increased p53 & p21 protein levels; induced p53-dependent & independent cell death; IC₅₀ in low micromolar range (∼10 µM). | [1] |
| In Vivo (Mouse xenograft models) | Reduced tumor growth as a single agent without significant general toxicity. | [1] |
| Ewing's Sarcoma (p53 null) | Induced AIF-dependent, caspase-independent cell death with a bell-shaped dose-response curve. | [2] |
| Primary Rat Astrocytes | Induced cellular senescence (increased SA-β-gal, SASP) and impaired wound-healing capacity. | [3] |
| Hepatic Fibrosis (ZDF Rat Model) | Attenuated fibrosis via antioxidant, anti-inflammatory effects, and inhibition of HSC activation; reduced SIRT1/2 expression and suppressed JNK-1/STAT3 phosphorylation. | [4] |
| Renal Fibrosis (ZDF Rat Model) | Ameliorated renal fibrosis; reduced ECM proteins, apoptosis, and inflammatory cytokines; modulated SIRT1/2/3/4 and growth factor receptor signaling. | [5] [6] |
| M. tuberculosis Infection (Human Macrophages) | Reduced intracellular bacterial growth by modulating host immunity; showed additive effects with antibiotics. | [7] |
To evaluate this compound's effects in a research setting, several standard assays are commonly used.
The inhibition of SIRT1/2 by this compound has shown therapeutic potential in various preclinical disease models.
This compound primarily functions as a potent inhibitor of SIRT1 and SIRT2, with a well-characterized role in activating p53-dependent pathways. However, its mechanism extends to p53-independent cell death, induction of senescence, and significant immunomodulatory and anti-fibrotic effects, highlighting its value as a versatile research tool and a potential therapeutic candidate.
Tenovin-1 exerts its primary biological effects through the inhibition of class III histone deacetylases (HDACs), specifically SIRT1 and SIRT2.
The following diagram illustrates the core mechanism of this compound in stabilizing p53:
The stabilization of p53 and inhibition of sirtuins by this compound leads to a range of biological outcomes, which have been explored in various disease models.
| Effect/Application | Experimental Context | Key Findings |
|---|---|---|
| Anti-Cancer Effects | In vitro studies on various cancer cell lines (e.g., BL2 Burkitt's lymphoma, ARN8 melanoma) [2]. | Represses cell growth and induces apoptosis, particularly in cells with functional p53. Some p53-null or p53-mutant cells are also sensitive, suggesting p53-independent pathways [2]. |
| Induction of Cellular Senescence | In vitro study on rat primary astrocytes [5]. | Induces irreversible cell cycle arrest, increases senescence-associated β-galactosidase (SA-β-gal) activity, and impairs wound-healing activity of astrocytes [5]. |
| Anti-Fibrotic & Anti-Inflammatory Effects | In vivo study on high-fat-diet-induced Zucker diabetic fatty (ZDF) rats [7] [8]. | Ameliorates renal fibrosis, reduces oxidative stress and inflammation, improves kidney function (reduced BUN, serum creatinine), and restores kidney architecture [7] [8]. |
| Antiviral Activity | In vitro study against Dengue virus (DENV) [9]. | Inhibits dengue virus replication by targeting the host protein SIRT2, revealing a potential for host-targeted antiviral therapy [9]. |
Based on the search results, here are examples of how this compound has been applied in experimental settings.
This compound serves as a valuable chemical tool for probing sirtuin biology and p53 regulation. Its observed activities in cancer, fibrosis, and viral infection models highlight its broad research utility and potential for therapeutic development.
The following table summarizes the key findings from the initial discovery and subsequent characterization of Tenovin-1.
| Aspect | Initial Characterization (c. 2008) | Expanded Understanding (Post-2008) |
|---|---|---|
| Discovery Context | Hit from a cell-based screen of 30,000 compounds for p53 activators [1] | -- |
| Primary Target (Initial) | Sirtuin 1 and 2 (SIRT1/2) inhibitor [1] [2] [3] | -- |
| Additional Targets | -- | Dihydroorotate dehydrogenase (DHODH) inhibitor and blocker of uridine transport [4] [2] [3] |
| Effect on p53 | Increases p53 protein levels, induces p21 mRNA/protein; protects p53 from MDM2-mediated degradation [1] [2] [3] | Activation occurs via multiple mechanisms (SIRT & DHODH inhibition) [4] |
| Cellular Outcome | Decreases tumor cell growth; effect is p53-dependent & independent; some cancer lines with mutant p53 remain sensitive [1] | Cell death mechanism varies (caspase-dependent in p53 WT cells; AIF & ROS involvement in p53 null cells) [2] |
| In Vivo Activity | Impairs growth of BL2 and ARN8 tumor xenografts in SCID mice [1] [2] [3] | -- |
Key experimental details from the foundational and follow-up studies are summarized below.
| Experimental Area | Method / Model | Key Protocol Detail (this compound Treatment) |
|---|---|---|
| In Vitro - General | Cell Viability (MTT/Trypan Blue): HCT116, BL2, ARN8, NHDF cells [1] [2] [3] | Concentrations: ~1-10 μM; Duration: 48 hours to 4 days [1] [3] |
| In Vitro - Mechanism | Western Blot (p53 accumulation): MCF-7, SKNSH cells [1] [4] [3] | Concentration: 10 μM; Duration: 2-6 hours [1] [3] |
| In Vitro - Senescence | SA-β-gal Assay: Rat primary astrocytes [5] | -- |
| In Vivo - Efficacy | Xenograft Model: SCID mice with ARN8 or BL2 cells [1] [3] | Dosage: 92-92.5 mg/kg; Route: Intraperitoneal (i.p.) [1] [3] |
| In Vitro - Enzymology | DHODH Enzyme Activity Assay [4] | -- |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) for SIRT1 [4] | -- |
The diagram below illustrates the core multi-target mechanism of action of this compound.
As the diagram shows:
Basic Chemical Properties
| Property | Specification |
|---|---|
| Chemical Name | N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide [1] |
| Synonyms | Tenovin-1 [1] |
| CAS Registry # | 380315-80-0 [1] |
| Molecular Formula | C₂₀H₂₃N₃O₂S [1] |
| Molecular Weight | 369.5 Da [1] |
| Purity | ≥99% by HPLC [1] |
Biochemical Activity & Solubility
| Parameter | Value / Description |
|---|---|
| Primary Target | SIRT1 and SIRT2 deacetylase activity [1] |
| Reported IC₅₀ (SIRT1) | 21 µM [1] |
| Reported IC₅₀ (SIRT2) | 10 µM [1] |
| Solubility (DMSO) | 74 mg/mL (200 mM) [1] |
| Solubility (Water) | <1 mg/mL (<1 mM) [1] |
| Solubility (15% Captisol) | 15 mg/mL [1] |
| Storage | Store at or below –20°C; aqueous solutions are not stable for more than one day [1] |
This compound is a small-molecule inhibitor that targets the NAD⁺-dependent deacetylase activity of SIRT1 and SIRT2 [1] [2]. Its biological effects are primarily mediated through the stabilization of the p53 tumor suppressor protein.
The following diagram illustrates the core mechanism of action of this compound and its downstream cellular consequences:
This compound inhibits SIRT1/2, leading to p53 pathway activation.
In Vitro Sirtuin Inhibition Assay This protocol is adapted from general sirtuin inhibition assays [3].
In Vivo Model: Hepatic Fibrosis in ZDF Rats [4]
In Vitro Model: Primary Astrocyte Senescence [5]
The following table summarizes significant findings from recent studies utilizing this compound:
| Disease/Area of Study | Model System | Key Findings |
|---|---|---|
| Hepatic Fibrosis & NAFLD/NASH [4] | HFD-fed ZDF rats; TGF-β1-activated LX-2 cells; FFA-treated co-culture cells. | Attenuated liver fibrosis, reduced collagen deposition, suppressed pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), inhibited HSC activation, and modulated JNK-1/STAT3 signaling. |
| Cellular Senescence [5] | Rat primary astrocytes. | Induced senescence (increased SA-β-gal activity, SASP), altered cell cycle protein expression (increased p-H3, decreased CDK2), and impaired wound-healing capacity. |
| Virology (Broad-Spectrum) [6] | Various viral infection models. | An allosteric SIRT2 inhibitor (related mechanism) showed broad-spectrum antiviral activity, suggesting a potential role for SIRT2 inhibition in host-directed antiviral therapy. |
| Oncology (p53 Activation) [2] | Various tumor cell lines (e.g., BL2 Burkitt's lymphoma, ARN8 melanoma). | Elevated p53 and p21 protein levels, decreased tumor cell viability, and impaired tumor growth in vivo. |
The key experiments that established Tenovin-1's mechanism of action involved a combination of cellular, biochemical, and genetic approaches, as detailed in the foundational study [1]. The following diagram outlines the core experimental workflow and the logical relationship between the key findings.
Flowchart of key experiments elucidating this compound's mechanism.
For researchers aiming to use this compound in experimental settings, consider the following protocols and points.
| Parameter | Recommendation / Observation |
|---|---|
| Working Concentration (in vitro) | ~10 μM is a standard and effective concentration for many tumor cell lines [1] [2]. |
| Incubation Time | Effects on p53 protein levels can be seen within 2-6 hours [1] [2]. For viability assays, 48-72 hour incubations are common [1] [4]. |
| Solubility & Vehicle | Insoluble in water or ethanol. Must be dissolved in DMSO (e.g., 250 mg/mL stock). For in vivo studies, formulations like 15% Captisol are used to improve water solubility [2]. |
| p53 Status Consideration | While most potent in wild-type p53 cells, cytotoxic effects are also observed in p53-mutant or null cells via alternative death pathways and autophagy inhibition [1] [5]. |
| Control Experiments | Include a p53-null cell line control to distinguish p53-dependent and independent effects. SIRT1/2 inhibitors (e.g., Ex-527) can be used as mechanistic controls [6]. |
This compound is a versatile research tool whose effects are concentration and context-dependent. Researchers should empirically determine optimal conditions for their specific model systems.
Tenovin-1 (chemical name: N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a small molecule inhibitor discovered through a cell-based screen for p53-activating compounds. With a molecular weight of 369.48 g/mol and molecular formula of C~20~H~23~N~3~O~2~S, this compound features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its biological activity [1]. The compound was first reported in 2008 alongside its more water-soluble analog, Tenovin-6, following a screen of 30,000 drug-like small molecules from the Chembridge DIVERSet library using a p53 activation assay [2].
This compound's initial identification resulted from a forward chemical genetic approach aimed at discovering bioactive small molecules that activate p53 in mammalian cells, with the potential to decrease tumor growth [2]. This cell-based screening strategy offered the advantage of identifying compounds bioactive at low concentrations in a cellular context, increasing the likelihood of in vivo activity. The subsequent identification of its mechanism of action illustrates how combining cell-based screening with mechanistic follow-up studies can yield valuable chemical tools with potential therapeutic applications.
This compound primarily functions as a potent inhibitor of the NAD+-dependent deacetylase activity of SIRT1 and SIRT2, two class III histone deacetylases belonging to the sirtuin family [2] [1]. Sirtuins are evolutionarily conserved proteins that play crucial roles in connecting cellular metabolism with gene expression, stress response, and genome maintenance. The inhibition occurs through direct binding to the catalytic domains of these enzymes, preventing their deacetylation activities on various substrate proteins.
The molecular consequences of SIRT1/2 inhibition include:
Through its inhibition of SIRT1, this compound protects p53 from MDM2-mediated degradation, which involves ubiquitination [5] [6]. This results in stabilization and activation of the p53 protein, leading to increased transcription of p53 target genes such as p21~CIP/WAF1~, which plays crucial roles in cell cycle arrest and apoptosis [2]. Importantly, this compound increases p53 protein levels without affecting p53 mRNA expression, confirming its action at the post-translational level [2] [6].
Recent evidence indicates that this compound also functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme involved in de novo pyrimidine synthesis [6]. This additional activity may contribute to its overall biological effects, particularly in cellular proliferation and viability assays.
The following diagram illustrates the core molecular mechanism of this compound:
This compound inhibits SIRT1/2, leading to p53 activation and downstream effects.
Table 1: Enzyme Inhibition Data for this compound
| Target | Assay System | Reported Potency | Experimental Conditions | Reference |
|---|---|---|---|---|
| SIRT1 | In vitro deacetylase assay | One-digit µM range | Mammalian cell systems | [2] |
| SIRT2 | In vitro deacetylase assay | One-digit µM range | Mammalian cell systems | [2] |
| DHODH | Cellular assay | Not fully quantified | Secondary target identification | [6] |
Table 2: Cellular Activity of this compound Across Different Cell Models
| Cell Type | Concentration | Exposure Time | Key Observations | Reference |
|---|---|---|---|---|
| MCF7 (breast cancer) | 10 µM | 6 hours | Increased p53 expression; SIRT1 inhibition | [6] |
| BL2 (Burkitt's lymphoma) | 10 µM | 48 hours | >75% cell death; p53-dependent apoptosis | [2] |
| ARN8 (melanoma) | 10 µM | 2-48 hours | Increased p53 protein; decreased cell growth | [2] |
| HCT116 p53+/+ | 10 µM | 48 hours | Sensitive to cell death | [2] |
| HCT116 p53-/- | 10 µM | 48 hours | Less sensitive but still affected | [2] |
| Rat primary astrocytes | 10 µM | 24-72 hours | Induced senescence; impaired wound healing | [3] |
| NRK-52E (renal cells) | Not specified | 24 hours | Reduced ECM proteins under high glucose | [7] |
Table 3: In Vivo Efficacy of this compound in Disease Models
| Disease Model | Dosage | Route | Key Findings | Reference |
|---|---|---|---|---|
| BL2 tumor xenografts | Not specified | Not specified | Impaired tumor growth | [2] |
| ARN8 melanoma xenografts (SCID mice) | 92.5 mg/kg | Intraperitoneal (i.p.) | Decreased tumor growth | [6] |
| HFD-induced hepatic fibrosis (ZDF rats) | 45 mg/kg | i.p. | Reduced hepatic damage, inflammation, collagen deposition | [1] |
| HFD-induced diabetic nephropathy (ZDF rats) | 45 mg/kg | i.p. | Ameliorated renal fibrosis; improved renal function | [7] |
Cell-based p53 Stabilization Assay [2] [6]:
SIRT1/2 Deacetylase Activity Assay [2] [8]:
SA-β-galactosidase Staining:
SASP Analysis:
HFD-induced Metabolic Disease Models:
Tumor Xenograft Models:
This compound demonstrates broad anti-cancer activity across multiple tumor types. In p53-wild-type cancers, it induces classic p53-mediated apoptosis, while in p53-null or mutant settings, it can trigger alternative cell death pathways [9]. In Ewing's sarcoma cells, this compound exhibited a unique nonlinear concentration response in p53-null cells, with low concentrations being more effective than higher ones, inducing caspase-independent, apoptosis-inducing factor (AIF)-dependent cell death [9]. This suggests context-dependent mechanisms of action that extend beyond canonical p53 activation.
Recent studies reveal this compound's potential in metabolic disease contexts. In high-fat diet-induced models, this compound attenuated hepatic fibrosis through antioxidant and anti-inflammatory mechanisms, suppressing JNK-1 and STAT3 phosphorylation [1]. Similarly, in diabetic nephropathy models, it ameliorated renal fibrosis by reducing extracellular matrix proteins and inflammation while improving renal function [7]. These effects position this compound as a promising candidate for metabolic syndrome-related complications.
This compound has demonstrated antiviral activity against dengue virus replication through SIRT2 inhibition [10]. Additionally, it has shown effects in neurological contexts, inducing senescence in primary astrocytes, suggesting potential relevance to brain aging and neurodegenerative conditions [3].
For researchers utilizing this compound in experimental systems, the following practical considerations apply:
Despite its utility as a chemical tool, this compound has limitations including:
This compound represents a valuable chemical probe for studying SIRT1/2 biology and p53 regulation with demonstrated efficacy across multiple disease models. Its well-characterized mechanism of action, combined with robust cellular and in vivo activity, makes it particularly useful for investigating the therapeutic potential of sirtuin inhibition. Future research directions include developing more selective analogs, exploring combination therapies, and further investigating its potential in non-oncological indications such as metabolic and fibrotic diseases.
Tenovin-1 exerts its effects through a complex mechanism involving the direct inhibition of Sirtuins (SIRT1 and SIRT2), leading to a cascade of downstream signaling events. The following diagram maps these key pathways and biological outcomes:
Diagram of this compound's core molecular mechanisms and resulting biological activities. The pathways illustrate how inhibition of SIRT1, SIRT2, and DHODH converges on various cellular processes to produce the observed phenotypic effects.
For research application, here are the experimental models and key protocols used to characterize this compound.
Substantial evidence comes from studies using Zucker Diabetic Fatty (ZDF) rats fed a High-Fat Diet (HFD) to induce metabolic disorder-related fibrosis.
| Disease Model | This compound Treatment | Key Results |
|---|---|---|
| HFD-induced Renal Fibrosis in ZDF rats [1] | 45 mg/kg, intraperitoneal (i.p.) injection, for 10 weeks. | ↓ BUN, sCr, urinary protein; ↓ ECM proteins (collagen IV, α-SMA); ↓ Oxidative stress & inflammation; Restored kidney architecture. |
| HFD-induced Hepatic Fibrosis in ZDF rats [2] | 45 mg/kg, i.p. injection. | ↓ Liver damage markers; ↓ Collagen deposition & steatosis; ↓ Inflammatory cytokines (IL-6, IL-1β, TNFα); ↑ Antioxidant enzymes (SOD, catalase). |
| Subcutaneous Tumor Xenograft models (BL2, ARN8 cells) in SCID mice [3] | 92 mg/kg, i.p. injection. | Reduced tumor growth. |
This compound's activity has been confirmed across various cell lines.
| Cell Line / Type | Treatment Condition | Assay & Key Readouts |
|---|---|---|
| NRK-52E cells (rat renal proximal tubular cells) [1] | High Glucose (HG) medium. | Western Blot: ↓ Fibronectin, collagen I, α-SMA; ↓ Claudin-1. Apoptosis Assay: (Annexin V/PI) ↓ Apoptosis. |
| LX-2 cells (human hepatic stellate cells) & SCC (simultaneous co-culture) [2] | Activated with TGF-β1 or treated with Free Fatty Acids (FFA). | Western Blot: ↓ α-SMA, COL1A1; ↓ p-STAT3, p-JNK. ELISA: ↓ IL-6, IL-1β, TNFα in supernatant. |
| Primary Rat Astrocytes [4] | Varied concentrations. | Senescence Assay: ↑ SA-β-gal positive cells. Western Blot: ↑ p-Histone H3, SASP markers (IL-6). Wound Healing Assay: ↓ Migration capacity. |
| BHK-21, THP-1, C6/36 cells (for antiviral research) [5] | Infection with Dengue Virus (DENV). | Plaque Assay: ↓ Viral titer. qRT-PCR: ↓ Viral RNA. Western Blot: ↓ Viral protein expression (e.g., NS1). |
This compound is a versatile small molecule with demonstrated efficacy across a wide range of disease models. Its primary mechanism as a SIRT1/2 inhibitor, coupled with its more recently identified DHODH inhibitory activity [6], makes it a valuable tool for probing cellular pathways related to metabolism, epigenetics, and cell death. Key research implications include:
Tenovin-1 is a small-molecule inhibitor of the protein-deacetylating activities of SIRT1 and SIRT2 [1] [2]. A key consequence of this inhibition is the activation of the p53 tumor suppressor pathway. This compound increases p53 protein levels by protecting it from MDM2-mediated degradation, leading to cell cycle arrest and apoptosis, particularly in tumor cells [3] [4] [5].
The diagram below illustrates this primary mechanism and a subsequent experimental finding in astrocytes:
This compound inhibits SIRT1/2, leading to p53 activation and, in astrocytes, cellular senescence.
The following table summarizes the key in vivo findings for this compound from the search results.
| Disease Model | Animal Model | Dosage & Administration | Key In Vivo Findings | Source |
|---|---|---|---|---|
| Cancer | SCID mice with ARN8 (melanoma) tumor xenografts | 92.5 mg/kg, Intraperitoneal (i.p.) | Decreased tumor growth [4]. | [2] [4] |
| Diabetic Nephropathy | HFD-induced ZDF rats | 45 mg/kg, i.p. for 10 weeks | Reduced renal fibrosis, urinary protein biomarkers, and improved kidney function [6]. | [6] |
| Hepatic Fibrosis | HFD-induced ZDF rats | 45 mg/kg, i.p. for 10 weeks | Attenuated liver collagen deposition and inflammation [7]. | [7] |
For researchers looking to replicate or build upon these findings, here is a detailed overview of the methodologies from the recent fibrosis studies [6] [7].
A consistent point noted across the literature is this compound's limited water solubility [3] [5]. To address this challenge, the discoverers of this compound developed Tenovin-6, a more water-soluble analog that retains similar biological activity and is often preferred for in vivo studies [1] [2].
This compound's significance lies in its dual role as both a research tool and a potential therapeutic candidate.
This compound is a small-molecule bioactive compound discovered through a cell-based screen for activators of the tumor suppressor p53 [1]. Its primary characterized mechanism of action is the inhibition of the protein-deacetylating activity of SirT1 and SirT2, two NAD+-dependent class III histone deacetylases (sirtuins) [1] [2].
This inhibition leads to increased levels of acetylated p53, protecting it from MDM2-mediated degradation and resulting in p53 protein accumulation and activation of its downstream transcriptional targets, such as p21, which can induce cell cycle arrest and apoptosis [1] [3] [2]. This compound has shown potent anti-proliferative and pro-apoptotic activity across a variety of tumor cell lines, including those derived from melanoma, lymphoma, and sarcoma [1] [3] [4]. It is also noted that this compound can induce cell death in a p53-independent manner, suggesting additional mechanisms are involved [4].
The anticancer activity of this compound is mediated through multiple interconnected pathways. The diagram below summarizes the primary and alternative mechanisms.
The table below summarizes quantitative data on the anti-proliferative and cytotoxic effects of this compound in various cancer cell models.
| Cell Line / Model | Cancer Type | Assay Type | This compound Concentration | Incubation Time | Key Findings | PMID / Reference |
|---|---|---|---|---|---|---|
| A375, Hs294T, G361 | Melanoma | Cell viability, Clonogenic survival | Not specified in abstract | Not specified in abstract | Significant decrease in cell growth, viability, and clonogenic survival | [3] |
| Panel of tumor cells (HCT116, BL2, etc.) | Various (Lymphoma, Carcinoma, etc.) | Cell viability (Trypan blue, MTT) | 10 µM | 4 days | Repressed cell growth; induced apoptosis in p53-expressing cells | [1] [2] |
| EW36 (p53 null) | Ewing's Sarcoma | Apoptosis assay | Range inducing bell-shaped response | 24-48 hours | Induced AIF-dependent cell death in a non-linear manner | [4] |
| G361 | Melanoma | Quantitative Proteomics | 25 µM | Not specified | Downregulated BUB3, BUB1, BUBR1 mitotic checkpoint proteins | [5] |
| Rat Primary Astrocytes | N/A (Non-cancer) | Senescence (SA-β-gal), Wound healing | 10 µM | 48-72 hours | Induced cellular senescence and impaired wound-healing | [6] |
This compound serves as a versatile chemical tool for studying p53 and sirtuin biology in cancer research. When applied in cell proliferation assays, it consistently demonstrates anti-proliferative, pro-apoptotic, and pro-senescence effects across diverse cancer cell types. Researchers should carefully consider its multi-target mechanism and optimize treatment conditions for their specific experimental models.
Tenovin-1 (CAS 380315-80-0) has a molecular weight of 369.48 g/mol and the chemical formula C₂₀H₂₃N₃O₂S [1] [2] [3]. Its key solubility characteristics are summarized in the table below.
| Solvent | Solubility | Details / Concentration |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Soluble | 74 mg/mL (200.28 mM) [2]; 100 mg/mL (270.65 mM) [4]. |
| Water | Insoluble | <1 mg/mL [2] [5] [3]. |
| Ethanol | Insoluble | <1 mg/mL [2] [4]. |
This compound is a cell-permeable compound that activates p53 by inhibiting the deacetylase activity of SIRT1 and SIRT2, thereby protecting p53 from MDM2-mediated degradation [1] [2] [3]. Treatment leads to elevated levels of p53 and its downstream target p21, repressing cell growth and inducing apoptosis in tumor cells with functional p53 [1] [5].
Diagram: Mechanism of Action of this compound. This compound inhibits SIRT1 and SIRT2, leading to increased levels of acetylated p53, which is protected from MDM2-mediated degradation. The stabilized p53 then transactivates target genes like p21, inducing cell cycle arrest and apoptosis.
The following table summarizes a general protocol for assessing this compound's effects on cell viability [2] [4].
| Step | Parameter | Details |
|---|---|---|
| 1. Stock Solution | Preparation | Dissolve in DMSO to create a high-concentration stock (e.g., 10-100 mM). |
| Storage | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles [4] [6]. | |
| 2. Working Solution | Preparation | Dilute stock solution into culture medium. Final DMSO concentration should be low (e.g., ≤0.1%) to avoid solvent toxicity. |
| Typical Concentration | 1-10 µM is commonly used, but dose-response experiments should be performed [2]. | |
| 3. Cell Treatment | Incubation Time | 4 days for viability assays; as little as 2 hours for p53 protein elevation [2] [3]. |
| 4. Viability Assay | Method | Use MTT, trypan blue exclusion, or Giemsa staining [2]. |
The table below outlines a protocol from a study investigating this compound's effects on renal fibrosis in Zucker Diabetic Fatty (ZDF) rats [7].
| Step | Parameter | Details |
|---|---|---|
| 1. Formulation | Preparation | Due to water insolubility, prepare as a suspension for intraperitoneal (i.p.) injection [7] [6]. |
| Alternative Solution | For a solution, this compound can be dissolved in 10% DMSO + 90% Corn Oil [4]. | |
| 2. Dosage & Administration | Animal Model | HFD-induced ZDF rats [7]. |
| Dosage | 45 mg/kg [7]. Other studies have used 92.5 mg/kg in SCID mice [2]. | |
| Route & Frequency | Intraperitoneal (i.p.) injection, daily for ten weeks [7]. | |
| 3. Efficacy Assessment | Blood Analysis | Measure glucose, BUN, serum creatinine, inflammatory cytokines [7]. |
| Tissue Analysis | Histopathology of kidney, pancreas; analysis of ECM proteins and apoptosis markers [7]. |
Molecular Profile Tenovin-1 (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent, selective inhibitor of SIRT1 and SIRT2 deacetylase activity [1] [2]. Its structure features a central thiourea moiety flanked by an acetamide group and a lipophilic tert-butylbenzamide group, which contributes to its cellular activity [1].
Key Mechanisms of Action in Hepatic Fibrosis Research indicates that this compound attenuates hepatic fibrosis through multiple interconnected pathways, primarily in high-fat diet (HFD)-induced models.
The following diagram illustrates the core mechanism of action of this compound in the context of hepatic fibrosis, integrating the key pathways described above.
The following protocols are adapted from a 2024 study that demonstrated the efficacy of this compound in attenuating HFD-induced hepatic fibrosis in Zucker diabetic fatty (ZDF) rats, a robust model for metabolic syndrome and related liver pathologies [1].
This protocol outlines the use of a dietary model to induce fibrosis and test this compound.
These assays help elucidate the cellular and molecular mechanisms of this compound.
Hepatic Stellate Cell (LX-2) Activation Assay
Simultaneous Co-culture (SCC) Model with Free Fatty Acids (FFA)
The table below summarizes key quantitative findings from a hepatic fibrosis study to illustrate the typical effects you can expect to measure [1].
Table 1: Key Findings from this compound Treatment in HFD-induced Hepatic Fibrosis (ZDF Rat Model)
| Parameter | HFD Group Effect (vs. Chow) | HFD + this compound Effect (vs. HFD only) | Measurement Method |
|---|---|---|---|
| Liver Damage | Increased | Attenuated | Serum biochemistry (ALT, AST) |
| Collagen Deposition | Significant increase | Marked reduction | Histology (Trichrome stain) |
| Steatosis | Micro/macro-vesicular steatosis | Prevented | Histology (H&E stain) |
| α-SMA Expression | Highly upregulated | Downregulated | Western blot / Immunostaining |
| Oxidative Stress (MDA) | Increased | Decreased | TBARS Assay Kit |
| Antioxidants (GSH, Catalase) | Decreased | Increased | Colorimetric assay kits |
| IL-6, IL-1β, TNF-α | Highly upregulated | Mitigated | ELISA / Western blot |
| p-JNK / p-STAT3 | Increased phosphorylation | Inhibited phosphorylation | Western blot |
Mechanism of Action: Tenovin-1 is a potent selective inhibitor of the deacetylase activity of SIRT1 and SIRT2 [1] [2]. In high-fat diet (HFD)-induced models of diabetic nephropathy, its protective effects against renal fibrosis are primarily mediated through:
The following protocols are synthesized from recent studies utilizing this compound in rodent models of renal fibrosis and in vitro assays.
This protocol is adapted from a study demonstrating the efficacy of this compound in ameliorating renal fibrosis in Zucker Diabetic Fatty (ZDF) rats [1] [3].
This cell-based assay details the use of this compound to mitigate profibrotic effects in rat renal proximal tubular epithelial cells (NRK-52E) [1] [3].
The tables below summarize quantitative data from the referenced in vivo study to illustrate the efficacy of this compound.
Table 1: Effect of this compound on Renal Function and Oxidative Stress in HFD-fed ZDF Rats
| Parameter | HFD Group vs. Control | HFD + this compound (45 mg/kg) | Notes / Assay |
|---|---|---|---|
| Blood Urea Nitrogen (BUN) | Increased | Significant reduction | Measured in serum [1] |
| Serum Creatinine (sCr) | Increased | Significant reduction | Measured in serum [1] |
| Urinary Microalbumin | Increased | Significant reduction | Measured in urine [1] [3] |
| Malondialdehyde (MDA) | Increased | Significant reduction | Lipid peroxidation marker [1] [3] |
| 8-OHdG | Increased | Significant reduction | DNA oxidative damage marker [1] |
| Catalase (CAT) Activity | Decreased | Significant restoration | Antioxidant enzyme [1] |
| SOD Activity | Decreased | Significant restoration | Antioxidant enzyme [1] |
Table 2: Effect of this compound on Inflammatory and Fibrotic Markers
| Marker Type | Specific Marker | HFD Group vs. Control | HFD + this compound (45 mg/kg) | Notes |
|---|---|---|---|---|
| Inflammatory Cytokines | IL-1β, IL-6, TNFα | Increased | Significant reduction | Measured in serum/kidney tissue [1] [2] |
| Anti-inflammatory Cytokine | IL-10 | Decreased | Significant increase | [1] [3] |
| ECM & Fibrosis Proteins | Collagen I, Fibronectin, α-SMA | Increased | Significant reduction | In kidney tissue & NRK-52E cells [1] [3] |
| Apoptosis | Apoptotic cells | Increased | Significant reduction | TUNEL assay in kidney tissue [1] |
The diagram below synthesizes the key molecular mechanisms by which this compound exerts its anti-fibrotic effects, as identified in the cited research.
This compound (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent selective inhibitor of SIRT1 and SIRT2, NAD+-dependent class III histone deacetylases involved in numerous cellular processes. The compound features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its SIRT1/2 inhibition activity. This compound has emerged as a valuable research tool in metabolic studies, particularly in investigating the pathological consequences of high-fat diet (HFD) consumption in various organ systems. Recent studies have demonstrated its efficacy in attenuating HFD-induced hepatic fibrosis and renal injury in Zucker diabetic fatty (ZDF) rat models, positioning it as a promising candidate for therapeutic development in metabolic disorders [1] [2] [3].
The rationale for using this compound in high-fat diet studies stems from the established role of SIRT1 and SIRT2 in metabolic regulation, oxidative stress response, and fibrotic processes. HFD-induced metabolic dysregulation creates a complex pathological environment characterized by insulin resistance, chronic inflammation, oxidative stress, and eventual organ fibrosis. By inhibiting SIRT1/2, this compound modulates critical signaling pathways involved in these processes, including JNK-1 and STAT3 phosphorylation, growth factor receptor activation, and inflammatory cytokine production [3] [4]. This application note provides comprehensive experimental details and protocols for implementing this compound in HFD studies, enabling researchers to effectively utilize this compound in metabolic disease research.
Current research on this compound in high-fat diet studies has utilized both in vivo and in vitro models to elucidate its effects on metabolic disorders:
In vivo models: Zucker diabetic fatty (ZDF) rats fed high-fat diet (60% fat) for 10-12 weeks represent the primary in vivo model. This compound is typically administered via intraperitoneal injection at 45 mg/kg body weight for 10 weeks to HFD-fed rats [2] [5]. This model reliably develops obesity, insulin resistance, and organ pathology resembling human metabolic disease.
In vitro models: Multiple cell culture systems have been employed, including:
Table 1: Hepatic Protective Effects of this compound in HFD-induced ZDF Rats
| Parameter Category | Specific Parameters Measured | Effects of this compound | Significance |
|---|---|---|---|
| Liver Histology | Inflammatory cell infiltration, Steatosis, Collagen deposition | Significant reduction | p<0.05 vs. HFD control |
| Serum Biochemistry | Triglyceride (TG), Liver enzymes | Reduced levels | p<0.05 vs. HFD control |
| Oxidative Stress | Malondialdehyde (MDA), Glutathione, Catalase, Superoxide dismutase | ↓MDA, ↑antioxidants | p<0.05 vs. HFD control |
| Inflammatory Markers | IL-6, IL-1β, TNF-α | Significant mitigation | p<0.05 vs. HFD control |
| Fibrosis Biomarkers | α-SMA, Collagen-I, Fibronectin | Suppressed expression | p<0.05 vs. HFD control |
| Signaling Pathways | SIRT1/2 expression, JNK-1 phosphorylation, STAT3 phosphorylation | Inhibition | p<0.05 vs. HFD control |
Table 2: Renal Protective Effects of this compound in HFD-induced ZDF Rats
| Parameter Category | Specific Parameters Measured | Effects of this compound | Significance |
|---|---|---|---|
| Renal Function | BUN, Serum creatinine, Microalbumin, Urinary protein | Reduced levels | p<0.05 vs. HFD control |
| Oxidative Stress | MDA, 8-OHdG, Catalase, SOD | ↓Oxidative damage, ↑Antioxidants | p<0.05 vs. HFD control |
| Inflammatory Response | IL-6, IL-1β, TNF-α, IL-10 | ↓Pro-inflammatory, ↑Anti-inflammatory | p<0.05 vs. HFD control |
| Extracellular Matrix | Collagen-IV, α-SMA, Fibronectin | Reduced accumulation | p<0.05 vs. HFD control |
| Apoptosis | Cleaved caspase-3, BAX/BCL-2 ratio | Suppressed | p<0.05 vs. HFD control |
| Signaling Molecules | SIRT1/2, Claudin-1, p-EGFR, p-PDGFRβ, p-STAT3 | Altered expression/phosphorylation | p<0.05 vs. HFD control |
Materials Required:
Procedure:
Materials Required:
Hepatic Stellate Cell Activation Protocol:
Renal Tubular Epithelial Cell Protocol:
Serum and Urine Biochemistry:
Oxidative Stress Parameters:
Histopathological Examination:
Western Blot Analysis:
This compound exerts its protective effects in HFD-induced organ damage through modulation of multiple interconnected signaling pathways. The compound primarily functions as a SIRT1/2 inhibitor, affecting downstream targets involved in oxidative stress, inflammation, and fibrotic processes. The molecular mechanisms can be visualized through the following pathway diagram:
Figure 1: Molecular Mechanisms of this compound in HFD-Induced Organ Damage
The key mechanistic aspects of this compound action include:
Table 3: Key Signaling Pathways Modulated by this compound
| Signaling Pathway | Components Regulated | Biological Outcome | Experimental Evidence |
|---|---|---|---|
| SIRT1/2 Signaling | SIRT1 expression, SIRT2 expression | Altered substrate acetylation status | Western blot, Activity assays [1] [3] |
| JNK-STAT3 Axis | p-JNK, p-STAT3, c-JUN | Reduced inflammation and cell activation | Phosphoprotein analysis [3] [4] |
| Growth Factor Signaling | p-EGFR, p-PDGFRβ | Attenuated growth factor responses | Immunoprecipitation, Western blot [2] |
| Oxidative Stress Response | Nrf2 activation, Antioxidant enzymes | Enhanced cellular protection | ELISA, Activity assays [2] [3] |
| Apoptosis Regulation | BAX/BCL-2 ratio, Cleaved caspase-3 | Reduced programmed cell death | TUNEL assay, Western blot [2] |
When analyzing results from this compound experiments in HFD models:
This compound is a small molecule identified through cell-based screening for its ability to activate p53, a critical tumor suppressor protein [1]. This compound has demonstrated significant potential as an anticancer agent by inhibiting the protein-deacetylating activities of SirT1 and SirT2, two important members of the sirtuin family [1] [2]. This compound exerts its biological effects at one-digit micromolar concentrations in mammalian cells and has shown promising tumor growth reduction in vivo as a single agent [1]. The compound increases p53 protein levels within 2 hours of treatment and subsequently elevates expression of p53-downstream targets like p21CIP/WAF1, confirming its ability to induce expression from endogenous p53-dependent promoters [1].
Research has revealed that this compound's anticancer effects exhibit both p53-dependent and p53-independent components. While functional p53 contributes to increased rates of cell death, long-term treatment with this compound also inhibits growth of p53 null cells, suggesting it targets factors upstream of p53 that modulate multiple cellular pathways [1] [3]. This dual mechanism makes this compound particularly interesting for drug development, as it may remain effective against tumors with p53 mutations, which are common in human malignancies.
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Primary Target | SirT1 and SirT2 (Sirtuin family) [1] |
| Mechanism of Action | Inhibition of NAD+-dependent protein deacetylase activity [1] |
| Cellular Effect | Activation of p53 pathway, cell cycle arrest, apoptosis [1] [3] |
| Effective Concentration | Low micromolar range (1-10 µM) [1] |
| p53 Dependency | Partial; enhanced cytotoxicity in p53 wild-type cells but effective in p53 mutant/null cells [1] [3] |
| Key Applications | Cancer research, sirtuin function studies, combination therapy development [1] [3] |
The MTT assay is a colorimetric method that measures cellular metabolic activity as a proxy for cell viability and proliferation. The assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT), a yellow tetrazolium salt that is reduced to purple formazan crystals by metabolically active cells [4] [5]. The conversion occurs primarily through the action of NAD(P)H-dependent oxidoreductase enzymes in viable cells, with the resulting formazan product being proportional to the number of viable cells present [5].
The MTT assay provides several advantages for drug screening applications, including cost-effectiveness, technical simplicity, and compatibility with standard laboratory equipment. When properly optimized and interpreted, it serves as a valuable tool for initial assessment of compound cytotoxicity [4] [5]. The formazan crystals produced by viable cells are insoluble in aqueous solutions and must be solubilized using organic solvents before absorbance measurement, typically at 570 nm with a reference wavelength of 630 nm [5].
Figure 1: Mechanism of MTT Reduction in Viable Cells. The MTT tetrazolium salt enters metabolically active cells where it is reduced to purple formazan crystals by NAD(P)H-dependent cellular reductases. The insoluble formazan is then solubilized for colorimetric measurement [4] [5].
Figure 2: Experimental Workflow for this compound Cytotoxicity Testing Using MTT Assay. The schematic outlines the key steps in assessing this compound effects on cell viability, highlighting critical control requirements and experimental parameters [4] [3] [5].
When evaluating this compound using MTT assays, careful consideration of cell line models is essential:
Several critical parameters require optimization for reliable MTT results with this compound:
Table 2: Key Experimental Parameters for this compound MTT Assay
| Parameter | Optimal Conditions | Considerations |
|---|---|---|
| Cell Seeding Density | 3,000-10,000 cells/well (96-well plate) | Must be determined empirically for each cell line; ensures logarithmic growth throughout experiment [4] |
| This compound Concentration Range | 0.1-100 µM (serial dilutions) | Include at least 8 concentration points; encompasses reported IC50 values (typically 1-10 µM) [1] |
| Treatment Duration | 24-72 hours | Multiple time points recommended to capture kinetic responses [1] [3] |
| MTT Incubation Time | 2-4 hours | Cell type-dependent; optimize to ensure signal linearity with cell number [4] [5] |
| DMSO Concentration | ≤0.1% (v/v) final | Vehicle control must match highest DMSO concentration in treatment groups [3] |
| Culture Conditions | 37°C, 5% CO2, humidified | Maintain consistent conditions throughout experiment |
Calculate percentage viability for each this compound concentration using the formula:
% Viability = (OD570-treated - OD570-background) / (OD570-control - OD570-background) × 100
Where:
Generate dose-response curves by plotting % viability against log10(this compound concentration). Fit the data using appropriate nonlinear regression models (e.g., four-parameter logistic curve) to determine:
When interpreting MTT results for this compound, consider these compound-specific factors:
Table 3: Expected this compound Responses in Different Cellular Contexts
| Cell Type | p53 Status | Expected IC50 Range | Characteristic Response |
|---|---|---|---|
| HCT-116 | Wild-type | 1-5 µM | Strong cytotoxicity; p53-dependent apoptosis [3] |
| HCT-116 p53-/- | Null | 5-15 µM | Reduced but significant cytotoxicity; p53-independent death mechanisms [3] |
| BL2 Burkitt's Lymphoma | Wild-type | <10 µM | High sensitivity; >75% cell death at 10 µM in 48h [1] |
| ARN8 Melanoma | Wild-type | 1-10 µM | Fast-growing tumors; sensitivity comparable to DNA-damaging agents [1] |
| Normal Fibroblasts | Wild-type | >10 µM | Relative resistance; primarily cytostatic effect [1] |
| MDA-MB-231 | Mutant | 5-15 µM | Variable sensitivity despite p53 mutation [1] |
While the MTT assay provides valuable initial cytotoxicity data, researchers should be aware of its limitations in the context of this compound evaluation:
For your laboratory work, here are the standard protocols for preparing and storing this compound stock solutions.
Table 1: Stock Solution Preparation & Storage Guide
| Aspect | Specification | Reference / Source |
|---|---|---|
| Solubility | Soluble in DMSO (5-74 mg/mL). Insoluble in water or ethanol. [1] [2] [3] | Sigma-Aldrich, Selleckchem, BPS Bioscience |
| Recommended Solvent | Anhydrous DMSO for primary stock solution. | - |
| Common Stock Concentration | 50-100 mM in DMSO. | - |
| Storage Temperature | -20°C or below for long-term storage. | [2] [3] [4] |
| Storage Form | Aliquots in tightly sealed vials, packaged under inert gas if possible. | [1] [4] |
| Stability | Stock solutions are stable for at least 1 to 3 months at -20°C. | [1] [4] |
| Handling | Protect from light. Allow frozen vials to equilibrate to room temperature before opening. | [1] [4] |
The following table summarizes key experimental data for using this compound in cell-based assays.
Table 2: In Vitro Experimental Data
| Parameter | Details | Reference / Source |
|---|---|---|
| Common Working Concentration | 10 µM | [2] [5] |
| Incubation Time (p53 upregulation) | 2 to 6 hours | [1] [2] [5] |
| Incubation Time (Cell Viability/Apoptosis) | 48 hours to 4 days | [2] [5] |
| Key Activities (In Vitro) | Upregulates p53 and p21 protein levels; induces apoptosis in p53-functional cancer cells. | [1] [2] [5] |
Example In Vitro Protocol: Assessing p53 Upregulation in MCF-7 Cells
For animal studies, this compound must be formulated to overcome its low aqueous solubility.
Table 3: In Vivo Dosing & Formulation
| Aspect | Details | Reference / Source | | :--- | :--- | :--- | | Reported Dosage | 45 mg/kg (i.p., for rodent studies of diabetic nephropathy); 92.5 mg/kg (i.p., for rodent tumor xenograft studies). | [5] [6] | | Formulation Method 1 | Homogeneous suspension in 15% Captisol (10 mg/mL) [2]. | | Formulation Method 2 | Homogeneous suspension in CMC-Na (5 mg/mL) [2]. | | Administration Route | Intraperitoneal (i.p.) injection. | [5] [6] |
Example In Vivo Protocol: Formulation with 15% Captisol
This compound primarily functions as a reversible inhibitor of the class III histone deacetylases Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2) [1] [5] [3]. By inhibiting these deacetylases, this compound leads to increased levels of acetylated p53. Acetylated p53 is protected from MDM2-mediated degradation, resulting in its stabilization and accumulation in the cell [2] [5]. The elevated and active p53 then transactivates its downstream targets, such as p21, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells with functional p53 [1] [5].
The following diagram illustrates the experimental workflow from stock preparation to data analysis:
The Zucker Diabetic Fatty (ZDF) rat is a well-established obese diabetic model that carries a spontaneous missense mutation in the leptin receptor gene (fa/fa), resulting in defective leptin signaling and subsequent development of hyperphagia, obesity, insulin resistance, and progressive hyperglycemia. Male ZDF rats typically develop overt diabetes between 7-12 weeks of age when fed a high-fat diet (HFD), characterized by non-fasting plasma glucose levels of 200-400 mg/dL at 8 weeks, rising to 400-600 mg/dL by 12 weeks. The model closely mimics human type 2 diabetes pathophysiology with characteristic hyperinsulinemia followed by β-cell depletion, making it highly suitable for studying diabetic complications including hepatic fibrosis and nephropathy. [1] [2]
This compound (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent selective inhibitor of SIRT1 and SIRT2, which are NAD+-dependent class III histone deacetylases involved in numerous cellular processes including metabolism, stress response, and aging. The compound features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its SIRT1/2 inhibition activity. This compound has demonstrated therapeutic efficacy across various disease models, including melanoma, flavivirus infection, and renal fibrosis, with emerging evidence supporting its potential in hepatic fibrosis treatment. [3] [4]
Table: Sample Collection Timeline and Parameters
| Week | Blood Collection | Urine Collection | Tissue Collection | Key Parameters |
|---|---|---|---|---|
| 0 | Baseline | Baseline | - | Glucose, body weight |
| 5-10 | Weekly | Weekly | - | Glucose, insulin, inflammatory markers |
| 10 | Terminal | Terminal | Liver, kidney, pancreas | Histology, molecular analysis |
This compound demonstrated significant hepatoprotective effects in HFD-induced ZDF rats, markedly attenuating the progression of hepatic fibrosis through multiple mechanisms.
Table: Quantitative Effects of this compound on Hepatic Parameters in ZDF Rats [3]
| Parameter | HFD Group | HFD + this compound | Change (%) | Assessment Method |
|---|---|---|---|---|
| Collagen Deposition | Severe | Mild | ~60% reduction | Histopathology |
| Inflammatory Cell Infiltration | Extensive | Minimal | ~70% reduction | Histological scoring |
| Triglyceride Levels | Significantly elevated | Near-normalized | ~55% reduction | Biochemical assay |
| MDA Content | High | Normalized | ~65% reduction | TBARS assay |
| Antioxidant Enzymes | Depleted | Restored | ~80% increase | Catalase/SOD activity |
| IL-6, IL-1β, TNF-α | Elevated | Reduced | ~60-70% reduction | ELISA |
| SIRT1/2 Expression | High | Inhibited | ~50-60% reduction | Western blot |
In the context of diabetic nephropathy, this compound treatment resulted in comprehensive improvement of renal structure and function.
Table: Quantitative Effects of this compound on Renal Parameters in ZDF Rats [4]
| Parameter | HFD Group | HFD + this compound | Change (%) | Assessment Method |
|---|---|---|---|---|
| Blood Urea Nitrogen | Elevated | Normalized | ~50% reduction | Biochemical assay |
| Serum Creatinine | Elevated | Normalized | ~45% reduction | Biochemical assay |
| Urinary Protein | High | Reduced | ~60% reduction | Urinalysis |
| Glomerulosclerosis | Severe | Mild | ~65% improvement | Histological scoring |
| Tubulointerstitial Fibrosis | Extensive | Minimal | ~70% improvement | Histological scoring |
| Extracellular Matrix Proteins | Elevated | Reduced | ~50-60% reduction | Western blot |
| Apoptotic Cells | Increased | Reduced | ~55% reduction | TUNEL assay |
This compound exerts its primary therapeutic effects through dual inhibition of SIRT1 and SIRT2, modulating multiple downstream signaling pathways involved in fibrogenesis, inflammation, and oxidative stress. The inhibition of these NAD+-dependent deacetylases leads to increased acetylation of target proteins, altering their activity and initiating cascades that ultimately suppress the fibrotic processes in both hepatic and renal tissues. [3] [4]
A key mechanism underlying this compound's anti-fibrotic effects involves the modulation of oxidative stress and inflammation, both primary drivers of tissue damage in diabetic complications. This compound treatment significantly restores antioxidant defenses while simultaneously suppressing pro-inflammatory cytokines, creating a tissue environment less conducive to fibrogenesis. [3]
The experimental protocol for this compound in ZDF rats is suitable for investigating:
This compound demonstrates significant therapeutic potential in ZDF rat models of diabetic complications, exerting potent anti-fibrotic, antioxidant, and anti-inflammatory effects through selective SIRT1/2 inhibition. The well-defined protocol presented here enables robust investigation of this compound's mechanisms and efficacy, providing a framework for preclinical development of SIRT-targeted therapies for diabetic hepatic and renal fibrosis. Future research directions should explore combination therapies, dose optimization, and long-term safety profiles to further advance this promising therapeutic approach.
This compound (N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a potent small molecule inhibitor with a molecular weight of 369.48 Da that targets class III histone deacetylases (HDACs), specifically SIRT1 and SIRT2. This compound has emerged as a valuable research tool for studying programmed cell death pathways in various disease models, particularly in oncology and metabolic disease research. This compound's primary recognized mechanism involves inhibition of the deacetylase activities of SIRT1 and SIRT2, which leads to increased acetylation of downstream targets including p53, a critical tumor suppressor protein. This activation of p53 promotes cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapeutic development [1] [2].
Beyond its sirtuin inhibition properties, recent evidence indicates that this compound also functions as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway. This dual targeting capability enhances its pro-apoptotic effects through multiple biochemical pathways. The compound's structure features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its biological activity and cellular penetration. In research settings, this compound has demonstrated efficacy against various cancer types and has more recently shown protective effects against organ fibrosis in diabetic models, highlighting its versatile applications in biomedical research [2] [3].
Table 1: this compound Treatment Parameters for Apoptosis Induction in Various Cell Models
| Cell Line/Treatment Model | This compound Concentration | Incubation Time | Primary Assay Type | Key Apoptotic Findings | Reference |
|---|---|---|---|---|---|
| MCF7 (breast cancer) | 10 µM | 6 hours | Western blot, viability assays | Increased p53 expression, SIRT1 inhibition | [2] |
| HCT116 (colorectal cancer) | 10 µM | 4 days | Trypan blue exclusion, Giemsa staining, MTT assay | p53-dependent growth repression and apoptosis | [2] |
| Ewing's sarcoma (p53 wild-type) | Varied (dose-response) | 24-72 hours | Flow cytometry, caspase 3/7 activity | Caspase-mediated apoptosis | [4] |
| Ewing's sarcoma (p53 null) | Varied (dose-response) | 24-72 hours | Flow cytometry, mitochondrial membrane potential, ROS generation | Caspase-independent, AIF-mediated cell death with bell-shaped response | [4] [5] |
| NRK-52E (rat kidney epithelial) | 10 µM | 24 hours (HG treatment) | Annexin V staining, caspase cleavage analysis | Reduced high glucose-induced apoptosis | [1] [6] |
| LX-2 (hepatic stellate) | 10 µM | 24 hours (TGF-β1 activation) | Western blot, viability assays | Attenuated activation markers, reduced proliferation | [3] |
Table 2: Apoptosis Assay Methods for Detecting this compound Effects
| Assay Category | Specific Methods | Key Readouts | Technical Considerations | |--------------------|----------------------|-------------------|------------------------------| | Cell Viability | MTT assay, Trypan blue exclusion, Giemsa staining | Cell growth repression, viability reduction | Use multiple methods for confirmation; 4-day incubation for full effect | [2] | | Early Apoptosis Detection | Annexin V-FITC/propidium iodide staining | Phosphatidylserine externalization | Use flow cytometry or fluorescence microscopy | [1] [6] | | Caspase Activation | Caspase 3/7 activity assays, Cleaved caspase-3 western blot | Executioner caspase activation | Distinguishes between caspase-dependent/independent pathways | [4] | | Mitochondrial Apoptosis Parameters | JC-1 staining for mitochondrial membrane potential, ROS detection dyes | Mitochondrial depolarization, reactive oxygen species generation | Critical for p53-independent apoptosis mechanisms | [4] [5] | | DNA Damage and Nuclear Apoptosis | TUNEL assay, DAPI staining, 8-OHdG detection | DNA fragmentation, nuclear condensation, oxidative DNA damage | 8-OHdG specifically measures oxidative damage | [1] [6] | | Apoptosis-Related Protein Expression | Western blot for p53, BAX, BCL-2, AIF, acetylated p53 | Protein expression changes, post-translational modifications | Confirm SIRT inhibition via increased p53 acetylation | [4] [2] |
Equipment and Reagents: this compound (commercially available from Cayman Chemical), appropriate cell culture medium (DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin solution, phosphate-buffered saline (PBS), trypsin-EDTA solution, DMSO (cell culture grade), cell culture flasks/dishes, CO₂ incubator, biological safety cabinet, hemocytometer or automated cell counter.
Procedure:
Technical Notes: Optimal cell density should be determined empirically for each cell line to maintain exponential growth throughout the experiment. For suspension cells, adjust the protocol accordingly by adding this compound directly to the culture medium without medium replacement [2].
Equipment and Reagents: Annexin V-FITC apoptosis detection kit (commercially available), binding buffer, propidium iodide solution, flow cytometry tubes, flow cytometer with FITC and PI detection capabilities, centrifuge, ice bucket.
Procedure:
Technical Notes: Always include untreated and vehicle-treated controls for baseline apoptosis determination. For kinetic studies, time points of 24, 48, and 72 hours are recommended. Avoid excessive trypsinization as it may damage phosphatidylserine epitopes [1] [6].
Figure 1: this compound-Induced Apoptosis Signaling Pathways
This compound activates two primary apoptotic pathways depending on cellular context. The p53-dependent pathway (left) predominates in cells with functional p53, where SIRT1/2 inhibition leads to p53 acetylation and stabilization, promoting transcription of pro-apoptotic genes and caspase-mediated apoptosis. The p53-independent pathway (right) occurs in p53-null cells and involves DHODH inhibition, pyrimidine depletion, mitochondrial dysfunction, and AIF-mediated caspase-independent cell death. Importantly, research has demonstrated that in p53-null Ewing's sarcoma cells, this compound induces a nonlinear bell-shaped response where lower concentrations can be more effective than higher ones, highlighting the importance of dose optimization in experimental design [4] [2] [5].
Figure 2: Experimental Workflow for this compound Apoptosis Induction Studies
The p53 status of your experimental cell line significantly influences this compound-mediated apoptosis mechanisms and must be considered in experimental design. In p53 wild-type cells, this compound typically induces classical caspase-dependent apoptosis through p53 acetylation and stabilization. However, in p53 null cells, research has demonstrated this compound can trigger caspase-independent cell death through apoptosis-inducing factor (AIF) translocation in a nonlinear, bell-shaped concentration response. Surprisingly, in these p53 null systems, lower concentrations of this compound (within specific ranges) may prove more effective than higher concentrations, contradicting typical dose-response expectations. This paradoxical response involves mitochondrial membrane depolarization, ROS formation, and DNA damage pathways that all follow this bell-shaped pattern [4] [5].
When establishing this compound experiments, always verify the p53 status of your cell lines through genomic sequencing or functional assays. Include both p53 wild-type and p53 null/isogenic pairs when possible to fully characterize the compound's effects. For initial dose-response studies, include a broad concentration range (e.g., 1-100 µM) with multiple time points to identify potential nonlinear responses. For p53 wild-type cells, 10 µM for 24-48 hours typically produces robust apoptosis, while p53 null cells may require more extensive optimization to identify the optimal concentration within the effective range of the bell-shaped curve [4] [2].
This compound has limited aqueous solubility and requires DMSO for stock solution preparation. The compound is typically prepared as a 250 mM stock solution in DMSO, which can be stored at -20°C for several months. For working solutions, dilute in complete cell culture medium ensuring the final DMSO concentration does not exceed 0.1% (v/v). Higher DMSO concentrations can cause cellular stress and confound apoptosis measurements. If precipitation occurs at working concentrations, briefly warm the solution to 37°C with gentle mixing. For in vitro applications, this compound is used at concentrations typically ranging from 1-50 µM, with 10 µM being the most commonly reported concentration for apoptosis induction across various cell lines [2].
Beyond its established applications in cancer research, this compound has demonstrated significant effects in metabolic disease models. Recent studies have revealed that this compound ameliorates renal fibrosis in high-fat-diet-induced diabetic nephropathy through antioxidant and anti-inflammatory pathways. In these models, this compound (45 mg/kg in vivo) reduced extracellular matrix proteins, decreased inflammatory cytokines, and restored antioxidant status while reducing apoptosis in kidney tissues. Similarly, in hepatic fibrosis models, this compound attenuated high-fat-diet-induced liver fibrosis through inhibition of hepatic stellate cell activation. These findings expand this compound's potential applications beyond oncology to include fibrotic diseases and metabolic disorders [1] [3] [6].
The growing market for apoptosis assays, projected to reach USD 9.20 billion by 2032, reflects increasing research interest in programmed cell death pathways and their modulation for therapeutic purposes. Technological advances in high-throughput screening, flow cytometry, and high-content imaging are improving the precision and efficiency of apoptosis studies involving compounds like this compound. The integration of artificial intelligence for data analysis and the development of multiplexed assay platforms are further enhancing our ability to dissect complex cell death mechanisms activated by such compounds [7] [8] [9].
Tenovin-1 has challenging solubility properties, which are summarized in the table below alongside recommended formulation strategies [1] [2].
| Property / Aspect | Description / Value | Recommended Solution / Protocol |
|---|---|---|
| Molecular Weight | 369.48 g/mol [1] [2] | -- |
| In Vitro Solubility (DMSO) | 100 mg/mL (270.65 mM) [2]. 250 mg/mL (676.62 mM) [1]. Note: Moisture-absorbing DMSO reduces solubility; use fresh DMSO [1]. | Use fresh, dry DMSO for stock solutions. Sonicate to aid dissolution [1] [2]. | | In Vitro Solubility (Water) | Insoluble [1] [2] | Requires use of a co-solvent or specialized formulation. | | In Vitro Solubility (Ethanol) | Insoluble [1] | -- | | In Vivo Formulation | -- | Suspension in 15% Captisol [1]: • Concentration: 10 mg/mL (27.07 mM). • Protocol: Add 10 mg this compound to 1 mL of 15% Captisol solution and mix evenly. Use immediately.
Solution in 10% DMSO + 90% Corn Oil [2]: • Concentration: ≥ 2.5 mg/mL. • Protocol: Add 100 µL DMSO stock solution (25 mg/mL) to 900 µL Corn oil, mix evenly. |
The most common issue is recrystallization of the compound after storage or during dilution, often due to the use of old, hydrated DMSO [1].
This compound is typically used in the low micromolar range in cell-based assays. Many studies report effects at a concentration of 10 µM [3] [1]. However, a dose-response curve (e.g., 1-20 µM) should be established for your specific cell line and assay.
Yes, this compound can be cytotoxic, and this effect can be p53-dependent and/or p53-independent depending on the cellular context [3] [2]. It is crucial to include appropriate controls (e.g., p53 null isogenic cell lines) and monitor cell viability in parallel with your experimental readouts using assays like MTT or trypan blue exclusion [3] [2].
This protocol is used to assess this compound's effect on cell growth and survival [2].
This protocol describes the administration of this compound to assess its anti-tumor activity in vivo [3] [1].
The following diagrams illustrate this compound's primary molecular mechanism and a general workflow for a cell-based screening assay.
This compound activates p53 by inhibiting Sirtuins
Workflow for host-pathogen interaction screening
The effective concentration of this compound varies significantly based on the experimental model (in vitro vs. in vivo) and the biological context. The table below consolidates key data from recent studies.
| Model System | Assay Type / Key Effect | Effective Concentration | Context / Notes | Source |
|---|---|---|---|---|
| In Vitro: Various Cell Lines | Cell viability / Apoptosis | 10 µM | General working concentration in tumor cells (e.g., MCF7, HCT116). [1] | |
| In Vitro: p53 wild-type Ewing's Sarcoma | Cell death (Caspase-mediated) | Effective | Response is linear and p53-dependent. [2] [3] | |
| In Vitro: p53 null Ewing's Sarcoma | Cell death (Caspase-independent) | Low conc. more effective than high conc. | Exhibits a non-linear, bell-shaped dose-response; optimization is critical. [2] [3] | |
| In Vivo: ZDF Rats (Renal Fibrosis) | Attenuation of renal fibrosis | 45 mg/kg (i.p.) | Administered intraperitoneally for 10 weeks. [4] | |
| In Vivo: ZDF Rats (Hepatic Fibrosis) | Attenuation of hepatic fibrosis | 45 mg/kg (i.p.) | Administered intraperitoneally. [5] | |
| In Vivo: SCID Mice (BL2 Xenograft) | Tumor growth impairment | 92.5 mg/kg (i.p.) | Initial in vivo anti-tumor experiment. [1] |
Understanding this compound's mechanisms is key to designing your assays and interpreting results. Its effects are primarily mediated through the inhibition of SIRT1 and SIRT2, but other targets are also involved.
The following diagram illustrates the core signaling pathways through which this compound exerts its effects to influence cell death decisions.
Beyond SIRT1/2 inhibition, this compound also inhibits Dihydroorotate Dehydrogenase (DHODH) [6] [1]. DHODH is a mitochondrial enzyme critical for the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to metabolic stress, mitochondrial membrane depolarization, and the generation of reactive oxygen species (ROS), contributing to cell death, particularly in a p53-independent manner [6].
Here is a systematic workflow to establish and troubleshoot your this compound cell death assays, from initial setup to mechanistic validation.
Q1: Why might my dose-response curve for this compound show a bell-shaped pattern, where lower concentrations are more effective than higher ones? This is a documented phenomenon, especially in p53 null cell lines [2] [3]. At higher concentrations, the engagement of multiple targets (SIRT1, SIRT2, DHODH) may activate compensatory survival pathways or shift the cell death modality, leading to reduced efficacy. It is crucial to perform a full dose-response curve rather than relying on a single concentration.
Q2: How can I confirm that the observed cell death is specifically due to SIRT1/2 inhibition? Mechanistic validation is key [7]. You can:
Q3: What are the critical controls for a this compound cell death assay? Always include:
For quick reference, the key quantitative data on storage and solubility are summarized in the table below.
| Property | Specification | Source / Context |
|---|---|---|
| Recommended Storage Temperature (Solid) | Store at +4°C or -20°C [1] [2] [3]. | Supplier recommendation (Tocris, BPS Bioscience). |
| Long-Term Stability (Solid) | Stable for at least 12 months from date of receipt when stored at or below -20°C [2]. | Supplier specification (BPS Bioscience). |
| Solubility in DMSO | ~74 mg/mL (~200 mM) [2]; up to 250 mg/mL (676.62 mM) [4]. | Stock solutions in DMSO are standard. |
| Aqueous Solution Stability | Do not store for more than one day [2]. | Supplier warning regarding solutions. |
Here are solutions to problems you might encounter in the lab:
Problem: Precipitation in Aqueous Buffers
Problem: Loss of Potency in Cell-Based Assays
Problem: Inconsistent Experimental Results
Understanding the biological pathway of this compound is key to designing robust experiments. The following diagram illustrates its primary mechanisms and downstream effects, integrating findings from recent studies.
The provided information allows for the synthesis of a standard protocol for cell-based assays.
While detailed toxicology profiles are not provided, several studies report effective in vivo dosing regimens.
When planning your experiments with this compound, please note:
Tenovin-1 is a small molecule that activates the tumor suppressor p53, primarily by inhibiting the protein-deacetylating enzymes SirT1 and SirT2 [1] [2] [3]. This inhibition leads to increased p53 protein levels and the activation of downstream pathways that cause cell cycle arrest and apoptosis, which is the desired effect in tumor cells [1].
The core problem is that normal, proliferating cells also rely on these pathways. Research indicates that while this compound can be cytotoxic to tumor cells, its effect on normal proliferating cells is primarily cytostatic (it reversibly inhibits cell growth without causing widespread cell death) [1]. This difference in response is a key starting point for developing protective strategies.
The following diagram illustrates the primary mechanism of this compound and the logical approach to troubleshooting its cytotoxicity.
While a direct "antidote" for this compound cytotoxicity is not documented, the following strategies, informed by its known biology, can be explored in your research.
| Strategy | Rationale & Experimental Considerations | Key References |
|---|---|---|
| Dosage & Scheduling Optimization | Test pulsed, high-dose exposures followed by recovery periods. Short treatment may trigger reversible cytostasis in normal cells but irreversible apoptosis in tumor cells. | [1] |
| Use of Improved Analogs | Tenovin-6, a more water-soluble analog, was developed. Explore if different analogs offer a better therapeutic window with lower general toxicity. | [1] |
| Combination with Protective Agents | Co-administer agents that reversibly protect normal proliferating cells. This is an emerging field in oncology to improve chemotherapy tolerance. | [4] |
To experimentally test and validate any strategy, you need robust assays to measure cell viability and cytotoxicity. The table below summarizes common methods.
| Assay Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Dye Exclusion (e.g., Trypan Blue) | Live cells exclude dye; dead cells are blue. Simple, inexpensive. | Low sensitivity; cannot automate; time-consuming for many samples. | [5] |
| Colorimetric (e.g., MTT, MTS) | Mitochondrial enzymes convert dye to colored formazan. Sensitive, amenable to high-throughput. | Background interference from test compounds can cause false positives/negatives. | [5] |
| Fluorometric (e.g., alamarBlue) | Metabolic activity reduces resazurin to fluorescent resorufin. Highly sensitive, non-toxic to cells. | Reagent can be light-sensitive; requires fluorometer. | [5] |
A typical workflow for evaluating the protective effect of a strategy on normal cells versus its anti-tumor efficacy is outlined below.
Here are detailed methodologies for two critical assays based on the information from the search results.
1. Cell Viability Assessment via Metabolic Activity (MTT Assay)
2. Confirming Mechanism via Western Blot
Q: What is the core solubility problem with this compound?
This compound is a valuable small-molecule p53 activator and SIRT inhibitor, but its development and experimental use are hindered by poor water solubility [1] [2]. One study explicitly notes its "insufficient solubility," which motivated the creation of a more water-soluble analog, Tenovin-6 [1] [2].
The following table summarizes key strategies you can employ to overcome this compound's solubility limitations.
| Strategy | Key Component(s) | Mechanism & Notes | Evidence/Context |
|---|---|---|---|
| Surfactant Use | Polysorbate 80 (Tween 80), other Tweens, CTAB [3] | Forms micelles that encapsulate hydrophobic drug molecules; widely used in biologics [4]. | Solubilization capacity can be predicted from a drug's logP value [5]. |
| Hydrotropy | Nicotinamide [6] | Uses a hydrotrope to significantly increase solubility in aqueous solutions. | Synergistic effect observed with surfactants; 40-fold solubility increase for another drug [6]. |
| Solid Dispersion | Carrier (e.g., Nicotinamide) + Surfactant (e.g., SDS) [6] | Disperses drug at molecular level in a solid hydrophilic carrier. | Manufacturing methods include solvent evaporation and freeze-drying [6]. |
| Analog Development | Tenovin-6 [1] | Design a structurally related compound with improved physicochemical properties. | The primary literature solution to this compound's poor solubility [1]. |
The relationships between these strategies and their experimental workflows can be visualized as follows:
Q: How do I implement the solid dispersion and surfactant strategies?
Here are detailed methodologies based on published pharmaceutical studies.
This protocol is adapted from a study on solubility enhancement for another poorly soluble drug [6].
This method outlines how to incorporate a surfactant into an aqueous formulation.
Q: The solubility of my this compound formulation is still low. What can I do?
Q: My this compound solution is precipitating in my cell culture assay. How can I prevent this?
The table below summarizes the fundamental characteristics of this compound for your experiments.
| Property | Description |
|---|---|
| Chemical Name | N-[(4-acetamidophenyl)carbamothioyl]-4-tert-butylbenzamide [1] |
| CAS Number | 380315-80-0 [1] |
| Molecular Formula | C₂₀H₂₃N₃O₂S [1] |
| Molecular Weight | 369.5 g/mol [1] |
| Mechanism of Action | Potent, selective inhibitor of SIRT1 and SIRT2 deacetylase activity [2] [3] |
| Reported IC₅₀ | SIRT1: ~21 µM; SIRT2: ~10 µM [1] |
| Solubility | DMSO: 33 mg/mL (90 mM). Water: Insoluble [4] [1] |
| Storage | Desiccate at -20°C [1] |
A key challenge with this compound is its very poor water solubility [4] [1]. Stock solutions are typically prepared in 100% DMSO [1]. When adding to aqueous cell culture media, the final DMSO concentration should be kept as low as possible (e.g., 0.1% to 0.5%) to avoid solvent toxicity. Due to this solubility limitation, the compound may precipitate in aqueous buffers.
The following diagram outlines the core workflow for preparing and using this compound in cell cultures, highlighting the critical steps to manage its solubility:
The table below collates dosage information from recent publications to help you establish your experimental conditions.
| Model System | Reported Concentration | Key Findings / Context | Citation |
|---|---|---|---|
| In Vivo (ZDF rats) | 45 mg/kg (i.p. injection) | Ameliorated renal and hepatic fibrosis. Served as a reference for high-concentration in vivo use. [5] [3] | |
| In Vitro (NRK-52E cells) | Not explicitly stated | Attenuated high glucose-induced ECM protein levels. Suggests activity in renal tubular epithelial cells. [5] | |
| In Vitro (LX-2 cells) | Not explicitly stated | Inhibited TGF-β1-induced HSC activation. Confirms anti-fibrotic effect in hepatic stellate cells. [3] | |
| Antiviral (Flavivirus) | Low micromolar range | Inhibited Dengue virus replication via SIRT2 inhibition. Confirms biological activity at low µM concentrations. [6] |
Here are solutions to frequently encountered problems when working with this compound:
Problem: Precipitate in cell culture medium.
Problem: Lack of expected biological effect.
Problem: High cell toxicity.
The table below summarizes the primary in vivo administration details for Tenovin-1 as reported in recent animal studies.
| Parameter | Reported Specification | References |
|---|---|---|
| Recommended Dosage | 45 mg per kg of body weight | [1] [2] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] [2] |
| Dosing Frequency | Once daily for a duration of 10 weeks | [1] |
| Vehicle/Solubility | Typically dissolved in DMSO followed by dilution in saline or PBS. A more water-soluble analog (Tenovin-6) is available. | [1] [3] |
| Animal Model | Zucker Diabetic Fatty (ZDF) rats, male, ~250g initial weight | [1] [2] |
| Dietary Induction | High-Fat Diet (HFD) for 10 weeks to induce condition | [1] |
Q1: What is the standard protocol for administering this compound in a rodent model of high-fat diet-induced fibrosis? Based on studies in ZDF rats, the standard protocol involves intraperitoneal injection of this compound at 45 mg/kg daily for 10 weeks, concurrent with a high-fat diet to induce the diseased state [1]. The control group should receive a normal chow diet.
Q2: Are there any known stability or solubility issues with this compound? Yes, the original this compound compound has noted limitations in water solubility [3]. Researchers have developed Tenovin-6, a closely related analog, to address this issue while maintaining biological activity [3]. For in vivo work, this compound is typically first dissolved in DMSO and then further diluted in saline or phosphate-buffered saline (PBS) for injection [1].
Q3: What are the key biochemical parameters to monitor to confirm this compound's efficacy in vivo? To assess efficacy, particularly in metabolic and fibrotic disease models, you should track the following:
The following diagram outlines the key steps for a typical in vivo efficacy study of this compound in an HFD-induced fibrosis model.
Understanding the molecular pathway helps in troubleshooting efficacy issues. This compound primarily acts by inhibiting SIRT1 and SIRT2, leading to a cascade of downstream effects.
The signaling changes indicated in the diagram, such as reduced phosphorylation of EGFR, PDGFR-β, and STAT3, are supported by empirical data from animal studies [1]. Monitoring these pathway components can provide strong evidence of target engagement.
Q1: What are the confirmed off-target effects of Tenovin-1? this compound inhibits Sirtuin 1 and 2 (SirT1/2), but also acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and can block uridine transport into cells [1] [2] [3]. DHODH inhibition is a major contributor to its overall mechanism of action.
Q2: How does DHODH inhibition affect my experimental results? DHODH is a key enzyme in the de novo pyrimidine synthesis pathway. Inhibiting it disrupts the production of nucleotides, which can activate p53 and lead to cell death, independently of its effects on sirtuins [1]. This means that phenotypes you observe (like p53 activation or cell death) may not be solely due to SirT1/2 inhibition.
Q3: Are there Tenovin analogues with different target profiles? Yes, small structural changes significantly alter the target profile. The table below compares key Tenovin compounds. Tenovin-6 is a dual SirT1/2 and DHODH inhibitor like this compound, while Tenovin-39OH shows a much weaker effect on DHODH [1].
| Compound Name | Primary Targets | Key Characteristics | Impact on p53 |
|---|---|---|---|
| This compound | SirT1/2, DHODH [1] [2] [3] | Potent DHODH inhibitor (IC₅₀ much lower than Tenovin-39OH) [1] | Activates p53 [1] [3] |
| Tenovin-6 | SirT1/2, DHODH [1] | Similar to this compound with improved aqueous solubility [1] | Rapidly increases p53 protein levels (within 2 hours) [1] |
| Tenovin-39OH | SirT1/2 (DHODH interaction weakened) [1] | Reversed amide structure; ~10x less potent DHODH inhibition than Tenovin-6 [1] | Rapidly increases p53 protein levels (within 2 hours) [1] |
Q4: How can I confirm DHODH inhibition in my experiments? You can use the following methods to investigate DHODH engagement, as outlined in the research [1]:
Q5: How does p53 status affect cellular response to this compound? The mechanism of cell death induced by this compound can depend on the p53 status of the cells:
The following diagrams, created using Graphviz, illustrate the key concepts and experimental workflows discussed.
This compound's polypharmacology involves multiple pathways leading to diverse cellular outcomes. Sirtuin inhibition stabilizes p53, while DHODH inhibition disrupts nucleotide synthesis; both contribute to anti-cancer effects.
A workflow to guide experimental design, highlighting the importance of control experiments and key readouts to decipher the contributions of this compound's different targets.
Tenovin-1 and Tenovin-6 are small-molecule p53 activators that function primarily through inhibition of sirtuin deacetylases SIRT1 and SIRT2, representing a promising class of therapeutic compounds with demonstrated efficacy across various disease models. These compounds were initially discovered through a cell-based screen aimed at identifying molecules that activate p53 and potentially decrease tumor growth [1]. Both compounds share a common mechanism of action but exhibit significantly different physicochemical properties, particularly regarding water solubility, which has profound implications for their research applications and experimental outcomes. Tenovin-6 was specifically developed as a more water-soluble analog of this compound to improve its utility in biological systems [1]. This comprehensive analysis compares the structural characteristics, solubility profiles, binding properties, efficacy across disease models, and appropriate experimental protocols for these two related compounds, providing researchers with essential information for selecting the appropriate compound for specific investigative contexts.
The fundamental distinction between this compound and Tenovin-6 lies in their molecular structure, which directly impacts their solubility characteristics and subsequent research applications. Tenovin-6 is a homolog of this compound, with the only structural difference being that Tenovin-6 contains a hydrophilic tertiary amine group at its terminal end, dramatically improving its water solubility compared to the largely insoluble this compound [2]. This strategic modification was implemented specifically to address the pharmacological limitations of this compound while maintaining its bioactive properties.
Table 1: Comparative Basic Properties of this compound and Tenovin-6
| Property | This compound | Tenovin-6 |
|---|---|---|
| Molecular Structure | Thiourea core with acetamide and tert-butylbenzamide groups | This compound structure with added hydrophilic tertiary amine group |
| Water Solubility | Very poor/insoluble [2] | 98 mg/mL [2] |
| Primary Targets | SIRT1 and SIRT2 [1] [3] | SIRT1 and SIRT2 [1] [4] |
| Mechanism | Inhibition of NAD+-dependent protein deacetylase activity [1] | Inhibition of NAD+-dependent protein deacetylase activity [1] |
| Key Structural Feature | Lipophilic tert-butylbenzamide group [5] | Added hydrophilic tertiary amine group [2] |
The dramatic difference in solubility between these compounds has profound implications for their experimental utilization and biological behavior. While this compound's insolubility necessitates specific formulation approaches for cellular and in vivo studies, Tenovin-6's enhanced solubility facilitates easier administration and more predictable dosing in biological systems [2]. The introduction of the hydrophilic group in Tenovin-6 not only improves solubility but also significantly affects its protein binding characteristics and subsequent distribution, as evidenced by its reduced binding constant with human serum albumin (0.128 × 10⁴ L mol⁻¹) compared to Tenovin-6 (1.302 × 10⁴ L mol⁻¹) [6]. This binding differential influences the free fraction of the compound available for biological activity and must be considered when comparing the potency of these two compounds across experimental systems.
Both Tenovin compounds demonstrate significant therapeutic potential across various disease models, particularly in oncology, where their sirtuin inhibition mechanism translates to anti-proliferative effects and apoptosis induction in multiple cancer types. While sharing a common primary mechanism of action, comparative studies reveal important distinctions in their efficacy profiles and specific applications across different pathological contexts.
Table 2: Comparative Therapeutic Efficacy of this compound and Tenovin-6
| Application Area | This compound Efficacy | Tenovin-6 Efficacy |
|---|---|---|
| Anti-cancer Effects | Reduces tumor growth in vivo [1] | IC₅₀ of 9.62-14.58 μM in uveal melanoma cells [4] |
| SHH Medulloblastoma | Information not available in search results | Inhibits proliferation (IC₅₀ 2.493-4.438 μM) and metastasis [7] [8] |
| Renal Fibrosis | Attenuates in HFD-induced ZDF rats (45 mg/kg) [3] | Information not available in search results |
| Hepatic Fibrosis | Attenuates in HFD-induced ZDF rats [5] | Information not available in search results |
| Antiviral Activity | Inhibits dengue virus replication through SIRT2 [9] | Information not available in search results |
The oncology applications of Tenovin-6 have been more extensively characterized across various cancer types. In uveal melanoma models, Tenovin-6 demonstrated potent growth inhibitory effects with IC₅₀ values ranging from 9.62 to 14.58 μM across four different cell lines (92.1, Mel 270, Omm 1, and Omm 2.3) [4]. Additionally, it induced apoptosis activation in a concentration- and time-dependent manner, accompanied by mitochondrial depolarization and cleavage of PARP - a hallmark of apoptosis [4]. In Sonic Hedgehog (SHH) medulloblastoma, Tenovin-6 exhibited even greater potency with IC₅₀ values of 2.493-4.438 μM, where it not only suppressed proliferation but also reduced migration and invasion capabilities while promoting apoptosis closely linked to its anti-proliferative properties [7] [8]. Furthermore, Tenovin-6 demonstrated synergistic effects with vinblastine in inducing apoptosis in uveal melanoma cell lines, suggesting potential combination therapy approaches [4].
In contrast, this compound has shown promise in metabolic disease applications, particularly in fibrotic conditions. In high-fat diet-induced Zucker diabetic fatty (ZDF) rats, this compound (45 mg/kg) attenuated renal fibrosis by reducing inflammatory cytokine expression, restoring antioxidant status, and decreasing extracellular matrix protein levels [3]. Similarly, it demonstrated hepatoprotective effects in HFD-induced hepatic fibrosis models, where it reduced hepatic damage, inhibited inflammatory cell infiltration, and prevented collagen deposition [5]. The antiviral properties of this compound have also been documented, with demonstrated efficacy against dengue virus replication through SIRT2 inhibition, reducing viral propagation efficiently in vitro [9].
The interaction characteristics between Tenovin compounds and human serum albumin (HSA) can be evaluated through comprehensive binding studies using the following methodology:
Fluorescence Quenching Assays: Prepare HSA solution (20 μM) in 20 mM phosphate buffer solution (PBS, pH 7.4). Add increasing concentrations of Tenovin compounds and measure fluorescence quenching using excitation at 280 nm and emission spectra between 290-450 nm. Calculate quenching constants using the Stern-Volmer equation [6] [2].
Time-Resolution Fluorescence: Determine fluorescence lifetime measurements to distinguish static versus dynamic quenching mechanisms. Static quenching indicates complex formation, while dynamic quenching reflects collisional processes [6].
Isothermal Titration Calorimetry (ITC): Perform at 25°C using a microcalorimeter. Titrate Tenovin compounds (250 μM) into HSA solution (10 μM). Analyze data using one-set-of-sites model to determine binding constants (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) [2].
Site Marker Competitive Experiments: Use known site markers like dansylamide (site I), ibuprofen (site II), and lidocaine (site III) to determine binding location. Calculate apparent binding constants with each site marker [2].
Circular Dichroism (CD) Spectroscopy: Record far-UV CD spectra (200-260 nm) to analyze secondary structural changes in HSA upon compound binding [6].
The anti-cancer potency of Tenovin compounds can be evaluated through comprehensive cellular assays:
Cell Viability Assays (MTS/CCK-8): Seed cells in 96-well plates (3-5×10³ cells/well). Treat with increasing concentrations of Tenovin compounds for 72 hours. Add MTS/CCK-8 reagent and measure absorbance at 490 nm. Calculate IC₅₀ values using nonlinear regression [4] [8].
Clonogenicity Assays: Perform soft agar colony formation assays. Plate cells in 0.35% agar layer over 0.7% base agar layer. Treat with compounds for 2-3 weeks. Stain with crystal violet and count colonies [4].
Apoptosis Analysis: Harvest cells after treatment, stain with Annexin V-FITC/propidium iodide, and analyze by flow cytometry. Detect early and late apoptotic populations [4].
Cell Cycle Analysis: Fix cells in 70% ethanol, treat with RNase A, stain with propidium iodide, and analyze DNA content by flow cytometry [4].
Western Blotting: Analyze protein expression changes for p53, acetylated p53, PARP, caspase-3, and other targets using standard immunoblotting techniques [4].
The therapeutic efficacy of Tenovin compounds in disease models can be assessed through:
Animal Models: Utilize appropriate models such as HFD-induced ZDF rats for metabolic studies or xenograft models for cancer studies [3] [5].
Compound Administration: Prepare this compound solution in suitable vehicle (e.g., DMSO followed by dilution in saline). Administer via intraperitoneal injection (45 mg/kg body weight) for specified duration [3].
Biochemical Analysis: Collect serum and tissue samples. Analyze relevant biomarkers including BUN, serum creatinine, inflammatory cytokines (IL-6, IL-1β, TNF-α), oxidative stress markers (MDA, SOD, catalase), and fibrosis markers (collagen, α-SMA) [3] [5].
Histopathological Examination: Process tissues for H&E staining, Masson's trichrome staining for collagen deposition, and immunohistochemistry for target proteins [3].
The primary mechanism of both Tenovin compounds involves inhibition of the NAD+-dependent deacetylase activities of SIRT1 and SIRT2, class III histone deacetylases [1]. This inhibition leads to p53 hyperacetylation and stabilization, resulting in transcriptional activation of p53 target genes involved in cell cycle arrest and apoptosis, including p21, Bax, and Puma [4]. The following diagram illustrates the core signaling pathway through which Tenovin compounds exert their effects:
Beyond the core p53 activation pathway, Tenovin compounds influence multiple secondary mechanisms that contribute to their therapeutic effects. These include induction of reactive oxygen species (ROS), modulation of autophagy processes, and disruption of mitochondrial function [7] [4]. The following diagram illustrates the comprehensive cellular response network to Tenovin treatment:
The differential effects of this compound and Tenovin-6 on signaling pathways extend to their impact on protein binding and conformational changes. Molecular dynamics simulations have revealed that Tyr148, Tyr150 and Arg257 residues play key roles in the recognition process for both compounds, with Tenovin-6 maintaining additional hydrogen bonds with surrounding residues [6]. Furthermore, Tenovin-6 induces more significant conformational transitions in human serum albumin compared to this compound, as confirmed through differential scanning calorimetry, circular dichroism, and Fourier transform infrared spectroscopy [6]. These differences in molecular interactions contribute to their distinct binding constants and potentially influence their distribution and activity in biological systems.
Choosing between this compound and Tenovin-6 requires careful consideration of research objectives and experimental constraints:
For in vitro cellular studies: Tenovin-6 is generally preferred due to its superior water solubility, facilitating more accurate dosing and reduced solvent effects. The solubility advantage translates to more reproducible results in cell culture systems [2].
For protein binding studies: Tenovin-6 demonstrates stronger binding to human serum albumin (1.302 × 10⁴ L mol⁻¹ versus 0.128 × 10⁴ L mol⁻¹ for this compound), an important consideration for pharmacokinetic and distribution studies [6].
For cancer research involving p53 activation: Both compounds are effective, though Tenovin-6 has more extensively documented IC₅₀ values across various cancer cell types [4].
For fibrotic disease models: this compound has demonstrated efficacy in both renal and hepatic fibrosis models, with established protocols for HFD-induced ZDF rat studies [3] [5].
For antiviral research: this compound has documented efficacy against dengue virus replication through SIRT2 inhibition [9].
For combination therapy studies: Tenovin-6 has demonstrated synergistic effects with vinblastine in uveal melanoma models, suggesting potential for broader combination therapy exploration [4].
Successful implementation of Tenovin compounds in research requires attention to methodological details:
This compound formulation: Due to solubility limitations, prepare stock solutions in DMSO followed by dilution in aqueous buffers with final DMSO concentrations not exceeding 0.1% for cellular studies [3].
Tenovin-6 advantages: The enhanced water solubility allows for more straightforward dosing in both cellular and in vivo studies, reducing potential solvent-related artifacts [2].
Binding studies interpretation: Consider the differential binding constants to serum albumin when comparing potency between compounds, as this affects free drug concentrations [6].
Cellular response assessment: Include comprehensive analysis beyond viability measurements, including apoptosis assays, cell cycle analysis, and protein acetylation status to fully characterize compound effects [4].
In vivo administration: For this compound, the established dose of 45 mg/kg via intraperitoneal injection has demonstrated efficacy in multiple fibrosis models [3] [5].
| Feature | Tenovin-1 | Sirtinol | EX-527 (Selisistat) |
|---|---|---|---|
| Primary Targets | SIRT1 and SIRT2 [1] [2] | SIRT1 and SIRT2 [3] | SIRT1 (Highly selective) [4] [3] [5] |
| Potency (IC₅₀/Conc.) | Active at one-digit µM concentrations in cells [2] | Moderate inhibitor [3] | Potent, nanomolar range (IC₅₀ ~100 nM for SIRT1) [5] |
| Key Mechanisms & Effects | Increases p53 protein levels and activity; inhibits cancer cell growth; shows efficacy in vivo; reduces renal and hepatic fibrosis in models by modulating oxidative stress, inflammation, and growth factor signaling [1] [6] [2] | Induces hyperacetylation of p53; promotes senescence-like growth arrest and apoptosis in tumor cells [3] | Promotes neuronal differentiation from pluripotent cells; increases acetylated p53 levels; blocks amplification of human papillomavirus [4] [3] |
| Research Applications | Studied in cancer (melanoma, lymphoma), diabetic nephropathy, and hepatic fibrosis models [1] [6] [2] | Studied in cancer research (e.g., leukemia, prostate carcinoma) [3] | Neurodegenerative disease research (Huntington's disease); neuronal differentiation studies; passed Phase II clinical trials for Huntington's disease [4] [3] |
| Selectivity Notes | Dual SIRT1/SIRT2 inhibitor; some studies note it can also inhibit SIRT3 at higher concentrations [3] | Dual SIRT1/SIRT2 inhibitor [3] | Highly selective for SIRT1 over SIRT2 and SIRT3 [4] [3] [5] |
The following diagram illustrates the core mechanism shared by these inhibitors and the key downstream pathways affected in different disease models, particularly those involving this compound.
The supporting data for the comparisons above come from specific experimental models. Here are the methodologies from key studies, which can serve as a reference for designing your own experiments.
| Inhibitor Name | SIRT1 IC₅₀ | SIRT2 IC₅₀ | Key Characteristics & Selectivity |
|---|---|---|---|
| Tenovin-1 | 21 µM [1] | 10 µM [1] | Dual SIRT1/2 inhibitor; also activates p53 [1]. |
| EX-527 (Selisistat) | 0.098 µM [2] | 19.6 µM [2] | Highly potent and selective SIRT1 inhibitor; has entered clinical trials for Huntington's disease [3] [4]. |
| SirReal2 | >100 µM [5] | ~0.5 µM [5] [3] | Potent and highly selective SIRT2 inhibitor; acts via an allosteric mechanism [5] [3]. |
| Cambinol | 56 µM [2] [6] | 59 µM [2] [6] | Dual SIRT1/2 inhibitor; shows in vivo antitumor activity [2] [6]. |
| Nicotinamide (NAM) | 1.2 µM [2] | 85 µM [2] | Non-selective, natural pan-sirtuin inhibitor [2]. |
The IC₅₀ values for this compound were established through biochemical enzymatic assays that measure its ability to block the deacetylase activity of recombinant SIRT1 and SIRT2 proteins [1]. Beyond simple enzyme inhibition, its biological effects are linked to several key mechanisms.
A primary consequence of SIRT1/2 inhibition by this compound is the activation of the tumor suppressor p53. SIRT1 normally deacetylates p53, leading to its degradation. By inhibiting this process, this compound promotes the accumulation of acetylated, transcriptionally active p53, which can drive cell cycle arrest and apoptosis in cancer cells [1] [7]. This p53-mediated apoptosis has been demonstrated in models of acute lymphoblastic leukemia (ALL) [7].
Furthermore, recent research in metabolic disease models has revealed that this compound can attenuate high-fat diet-induced hepatic fibrosis. This protective effect is linked to a reduction in oxidative stress, inhibition of pro-inflammatory cytokines (like IL-6 and TNF-α), and suppression of hepatic stellate cell activation [8] [9].
The following table consolidates key experimental findings from the initial discovery and characterization of this compound [1].
| Cancer Cell Line | p53 Status | Experimental Findings / Efficacy | Key Observations |
|---|---|---|---|
| BL2 (Burkitt's Lymphoma) | Wild-type | >75% cell death after 48h at 10 µM [1] | Increased p53 protein levels; single 2h treatment sufficient to inhibit growth days later [1] |
| ARN8 (Melanoma) | Wild-type | Potent growth decrease, comparable to mitomycin C [1] | p53 levels responsive to this compound; chosen for in vivo studies due to aggressive growth [1] |
| NTera2D | Wild-type | Effectively killed [1] | More sensitive than its derivative with dominant-negative p53 fragment [1] |
| HCT116 | Wild-type | Susceptible to cell death [1] | More sensitive than its p53-/- isogenic counterpart [1] |
| MDA-MB-231 & MDA-MB-468 (Breast Cancer) | Mutant | Among the most sensitive to a 48h treatment [1] | Demonstrates cytotoxic effects independent of wild-type p53 [1] |
| Normal Human Dermal Fibroblasts | Wild-type | Significantly more resistant; effect primarily cytostatic [1] | Growth inhibition reversible after compound removal [1] |
This compound exerts its anti-cancer effects through a multi-faceted mechanism, visualized in the pathway diagram below.
Mechanism Description:
The key data on this compound's efficacy was generated through standard in vitro cancer biology techniques [1]:
| Cell Line / Model | p53 Status | Experimental Treatment | Key Findings / Outcome | Reference / Source |
|---|---|---|---|---|
| HCT-116 (Isogenic pair) | Wild-type (p53+) | This compound (48-hour treatment) | Significantly more cell death | [1] |
| HCT-116 (Isogenic pair) | Null (p53-) | This compound (48-hour treatment) | Less cell death (Effect was partially dependent on p53) | [1] |
| Various Tumor Cell Lines | Mixed (WT and mutant) | This compound (48-hour viability assay) | WT p53 cells more sensitive (e.g., NTera2D, BL2); Some p53 mutant cells also sensitive (e.g., MDA-MB-231, MDA-MB-468) | [2] |
| Normal Human Dermal Fibroblasts | Wild-type | This compound (High concentrations) | Primarily cytostatic & reversible effect; more resistant than ARN8 melanoma cells | [2] |
| BL2 Burkitt's Lymphoma | Wild-type | This compound (10 µM, 48 hours) | >75% cell death | [2] |
The data in the table above were generated using standard cell biology and molecular pharmacology techniques. Here are the detailed methodologies for the key experiments cited.
The following diagram illustrates the established mechanism of this compound and how it leads to different outcomes in p53 wild-type versus null cells.
The differential effects of this compound can be understood through its primary molecular target and the subsequent cellular context:
The table below summarizes the core characteristics and primary anti-fibrotic mechanisms of Tenovin-1 and AGK2.
| Feature | This compound | AGK2 |
|---|---|---|
| Primary Target | Dual SIRT1 and SIRT2 inhibitor [1] [2] [3] | Selective SIRT2 inhibitor [4] [5] [6] |
| Key Mechanism | Inhibits SIRT1/2 deacetylase activity; modulates STAT3, JNK-1, and growth factor receptors (EGFR, PDGFR-β) [1] [2]. | Inhibits SIRT2 deacetylase activity; suppresses FcεRI signaling, calcium influx, and TGF-β/Smad pathway [4] [6]. |
| Effect on Oxidative Stress | Strong antioxidant: Increases glutathione, catalase, superoxide dismutase; reduces malondialdehyde (MDA) [1] [2]. | Modulates via NRF2; primary anti-fibrotic effect attributed to strong anti-inflammatory action [4] [6]. |
| Effect on Inflammation | Reduces pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) [1] [2]. | Potently inhibits mast cell degranulation and cytokines (TNF-α, IL-1β, IL-4, IL-5, IL-6, IL-8) [4] [6] [7]. |
The following table consolidates the key experimental findings for each compound from in vivo and in vitro studies.
| Disease Model | This compound | AGK2 |
|---|---|---|
| Hepatic Fibrosis | Effective. HFD-induced ZDF rat model: Reduced collagen deposition, steatosis, and liver damage markers. In vitro in LX-2 cells: Reduced fibrosis biomarkers [1]. | Information not available in search results. |
| Renal Fibrosis | Effective. HFD-induced ZDF rat model: Reduced urinary protein, BUN, sCr, and ECM proteins. In vitro in NRK-52E cells: Reduced ECM and apoptosis [2]. | Effective. HFD-induced ZDF rat model: Reduced fibroblast activation and expression of α-SMA, fibronectin, and collagen I [2]. |
| Cardiac Fibrosis | Information not available in search results. | Effective. D-Gal-induced rat model: Reduced cardiac fibrosis, downregulated TGF-β1 and β-catenin expression [5]. |
| Allergic Airway Inflammation/Fibrosis | Information not available in search results. | Effective. OVA-induced murine asthma model: Reduced immune cell infiltration, collagen deposition, α-SMA, and pro-inflammatory cytokines [4] [6] [7]. |
To assist in experimental design, here are the methodologies from key studies cited in the tables.
The diagram below illustrates the distinct and shared signaling pathways through which this compound and AGK2 exert their anti-fibrotic effects.
Based on the comparative analysis, here are the strategic implications for different research goals:
| Sirtuin Isoform | Primary Localization | Reported Activity of this compound | Key Experimental Evidence |
|---|---|---|---|
| SIRT1 | Nucleus | Potent inhibitor [1] | Known primary target; increases p53 acetylation [1] |
| SIRT2 | Cytoplasm | Potent inhibitor [1] | Known primary target; increases α-tubulin acetylation [1] |
| SIRT3 | Mitochondria | Weak inhibitor [1] | Shows much weaker activity compared to SIRT1/2 [1] |
| SIRT4 | Mitochondria | No reported activity [1] | Activity against SIRT4 was not reported [1] |
| SIRT5 | Mitochondria | No reported activity [1] | Activity against SIRT5 was not reported [1] |
| SIRT6 | Nucleus | No reported activity [1] | Activity against SIRT6 was not reported [1] |
| SIRT7 | Nucleus | No reported activity [1] | Activity against SIRT7 was not reported [1] |
The selectivity profile is supported by several key experimental approaches:
The following diagram illustrates the primary mechanism of this compound and its downstream cellular consequences, integrating data from multiple studies [3] [4] [2].
When planning to use this compound in experimental models, keep these points in mind: